molecular formula C12H12ClN4NaO4S B15347058 Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt CAS No. 68413-55-8

Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt

Cat. No.: B15347058
CAS No.: 68413-55-8
M. Wt: 366.76 g/mol
InChI Key: PCFGYUGKFQKSFT-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt is a useful research compound. Its molecular formula is C12H12ClN4NaO4S and its molecular weight is 366.76 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-6-(1-methylethoxy)-1,3,5-triazine with aniline, followed by sulfonation using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves the neutralization with sodium hydroxide to form the monosodium salt.

  • Industrial Production Methods: Industrial production typically follows a similar synthetic route but on a larger scale, with optimizations for yield and purity. Reactor design and process control are crucial in scaling up these reactions efficiently. Purification processes often involve crystallization, filtration, and drying to achieve the desired product quality.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of chemical reactions including:

    • Substitution Reactions: The aromatic ring in the benzenesulfonic acid moiety can participate in electrophilic aromatic substitution reactions.

    • Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups and reactivity.

    • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, especially at the ester and amide linkages within the compound.

  • Common Reagents and Conditions: Reactions often involve reagents such as strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Typical conditions include controlled temperatures and specific solvents to ensure proper reaction progression.

  • Major Products Formed: Reaction products can vary based on the conditions and reagents used. For example, sulfonation reactions typically yield sulfonated derivatives, while hydrolysis may produce simpler aromatic compounds and amines.

Scientific Research Applications: This compound finds extensive use in various scientific research areas:

  • Chemistry: It is used as a reagent for studying electrophilic aromatic substitution reactions and as a starting material for synthesizing more complex molecules.

  • Biology: It has applications in biological assays and as an intermediate in the synthesis of biologically active compounds.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.

  • Industry: It serves as a precursor in the manufacturing of dyes, pigments, and other industrial chemicals due to its stable and reactive functional groups.

Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: In medicinal applications, it may target bacterial enzymes or cellular pathways critical for cancer cell survival.

  • Pathways Involved: It can interfere with enzymatic activities, disrupt cell membrane integrity, or inhibit essential metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds: When compared to other benzenesulfonic acid derivatives or triazinyl compounds, it stands out due to its specific structural combination:

  • Unique Aspects: The presence of both the benzenesulfonic acid and triazinyl groups provides a dual functional capability, enhancing its reactivity and application potential.

  • Similar Compounds: Other similar compounds include benzenesulfonic acid, 4-aminobenzenesulfonic acid, and triazinyl-based pesticides like atrazine. Each has distinct properties and uses, but none offer the exact combination of functionalities found in Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt.

This article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds. The compound's unique properties make it a significant subject of study and utilization in various scientific and industrial domains.

Properties

CAS No.

68413-55-8

Molecular Formula

C12H12ClN4NaO4S

Molecular Weight

366.76 g/mol

IUPAC Name

sodium;4-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C12H13ClN4O4S.Na/c1-7(2)21-12-16-10(13)15-11(17-12)14-8-3-5-9(6-4-8)22(18,19)20;/h3-7H,1-2H3,(H,18,19,20)(H,14,15,16,17);/q;+1/p-1

InChI Key

PCFGYUGKFQKSFT-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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